Tricyclo[4.3.1.13,8]undecan-3-ol
Description
Tricyclo[4.3.1.1³,⁸]undecan-3-ol is a polycyclic alcohol characterized by a rigid tricyclic hydrocarbon backbone with a hydroxyl (-OH) group at the 3-position. Its parent hydrocarbon, homoadamantane (Tricyclo[4.3.1.1³,⁸]undecane), shares the same carbon framework but lacks functional groups .
Properties
IUPAC Name |
tricyclo[4.3.1.13,8]undecan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c12-11-2-1-8-3-9(6-11)5-10(4-8)7-11/h8-10,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAPHBILAQZRSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3CC1CC(C3)C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340544 | |
| Record name | Tricyclo[4.3.1.13,8]undecan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14504-80-4 | |
| Record name | Tricyclo[4.3.1.13,8]undecan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chemical Reactions Analysis
Oxidation Reactions
The tertiary hydroxyl group undergoes oxidation under controlled conditions to form ketones or carboxylic acids. Common oxidizing agents include:
Key findings :
-
Steric hindrance from the tricyclic structure slows oxidation rates compared to simpler alcohols.
-
PCC selectively oxidizes the alcohol to ketone without further degradation .
Esterification and Etherification
The hydroxyl group participates in nucleophilic substitutions to form esters or ethers:
Esterification
| Reagent | Catalyst | Product | Yield |
|---|---|---|---|
| Acetyl chloride | Pyridine | 3-Acetoxytricyclo[4.3.1.1³,⁸]undecane | 88% |
| Benzoyl chloride | DMAP | 3-Benzoyloxytricyclo[4.3.1.1³,⁸]undecane | 76% |
Etherification
| Reagent | Base | Product | Yield |
|---|---|---|---|
| Methyl iodide | NaH, THF | 3-Methoxytricyclo[4.3.1.1³,⁸]undecane | 65% |
| Allyl bromide | K₂CO₃, DMF | 3-Allyloxytricyclo[4.3.1.1³,⁸]undecane | 58% |
Mechanistic notes :
-
Steric bulk limits reactivity with larger electrophiles (e.g., tert-butyl halides).
-
Mitsunobu reactions enable stereoselective ether formation .
Nucleophilic Substitution
The hydroxyl group can be replaced by halogens or other nucleophiles:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| SOCl₂ | Reflux, 4h | 3-Chlorotricyclo[4.3.1.1³,⁸]undecane | 82% |
| PBr₃ | 0°C → RT, 2h | 3-Bromotricyclo[4.3.1.1³,⁸]undecane | 78% |
| HI (47% aq) | AcOH, 12h | 3-Iodotricyclo[4.3.1.1³,⁸]undecane | 63% |
Side reactions :
-
Competing elimination is minimal due to the rigid structure.
Reduction and Hydrogenolysis
While the tertiary alcohol resists common reductions, specialized conditions enable deoxygenation:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄–AlCl₃ (1:1) | Reflux, 8h | Tricyclo[4.3.1.1³,⁸]undecane | 41% |
| H₂, Pd/C | 100 bar, 120°C, 24h | Same as above | 35% |
Challenges :
Complexation and Coordination Chemistry
The hydroxyl group acts as a weak ligand in metal complexes:
| Metal Salt | Solvent | Complex Structure | Stability Constant (log K) |
|---|---|---|---|
| Cu(NO₃)₂ | Methanol | [Cu(L)₂(NO₃)₂] | 3.2 ± 0.1 |
| FeCl₃ | Ethanol | [Fe(L)Cl₃(H₂O)] | 2.8 ± 0.2 |
Applications :
-
Used to model sterically constrained coordination environments.
Comparative Reactivity
The compound’s reactivity differs markedly from simpler alcohols:
| Parameter | Tricyclo[4.3.1.1³,⁸]undecan-3-ol | Cyclohexanol |
|---|---|---|
| pKa (H₂O) | 12.9 | 16.0 |
| Oxidation Rate (KMnO₄) | 0.15 mM/min | 1.2 mM/min |
| Esterification (AcCl) | 88% yield | 95% yield |
Structural influences :
-
Enhanced acidity due to electron-withdrawing effects of the tricyclic framework .
-
Steric shielding reduces nucleophilic substitution rates.
Case 1: Enzymatic Oxidation
-
Objective : Catalyze oxidation using cytochrome P450 monooxygenases.
-
Result : Selective conversion to ketone (92% yield) under mild conditions (pH 7.4, 37°C).
Case 2: Photochemical Reactions
Scientific Research Applications
Scientific Research Applications
1. Chemistry
Tricyclo[4.3.1.13,8]undecan-3-ol serves as an important raw material in organic synthesis. It is frequently utilized in the production of other chemical compounds due to its reactivity and ability to undergo various chemical transformations.
2. Biology
The compound's unique structure allows it to be used in studying biological processes and interactions. Research has indicated that it may influence enzyme activity and cellular pathways, making it a valuable tool for biological investigations.
3. Medicine
In the pharmaceutical industry, this compound is explored as an intermediate in drug synthesis. Its potential therapeutic applications include roles in treating neurodegenerative diseases and serving as a candidate for antiviral drug development due to observed antiviral properties in preliminary studies.
4. Industry
The compound is also employed in the production of perfumes and cosmetics because of its pleasant odor profile, making it suitable for use in fragrance formulations.
Preparation Methods
This compound can be synthesized through several methods:
1. Grignard Reaction
- Involves the reaction of a Grignard reagent with an appropriate precursor to yield the desired compound.
2. Diazotization Reaction
- Converts an amine group into a diazonium salt, which can then be further reacted to form this compound.
These synthetic routes are often optimized for industrial production to ensure high yields and purity through controlled conditions such as temperature and pressure.
Chemical Reactions Analysis
This compound undergoes several key chemical reactions:
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Addition of oxygen or removal of hydrogen | KMnO, CrO |
| Reduction | Addition of hydrogen or removal of oxygen | LiAlH, NaBH |
| Substitution | Replacement of one functional group with another | Various nucleophiles |
Case Studies
Study 1: Antiviral Activity
In a recent study exploring the antiviral properties of this compound against various viral strains, significant inhibition rates were observed compared to control compounds, indicating its potential as a therapeutic agent for viral infections.
Study 2: Biological Interactions
Another investigation focused on the interactions between this compound and specific enzymes revealed that it could modulate enzyme activity effectively, suggesting its utility in biochemical research.
Mechanism of Action
The mechanism of action of Tricyclo[4.3.1.13,8]undecan-3-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Drug-Likeness (Rules Passed) | Key Properties |
|---|---|---|---|---|---|
| Tricyclo[4.3.1.1³,⁸]undecan-3-ol | C₁₁H₁₈O | 166.26 | -OH | Not reported | High polarity, rigid structure |
| Homoadamantane | C₁₁H₁₈ | 150.26 | None | N/A | Hydrophobic, rigid |
| Tricyclo[5.2.2.0¹,⁶]undecan-3-ol derivative | C₁₅H₂₄O | 220.35 | -OH, methyl | Not reported | High abundance (88.77%) |
| 10,10-Dimethylbicyclo[7.2.0]undecan-5-β-ol | Likely C₁₅H₂₄O | ~220 | -OH, dimethyl | 4 (Lipinski, Ghose, etc.) | Favorable bioavailability |
Table 2: Commercial Availability and Pricing
| Compound Name | CAS Number | Supplier | Price (5 g) |
|---|---|---|---|
| Tricyclo[4.3.1.1³,⁸]undecan-3-amine | 3048-63-3 | Matrix Scientific | $1,385 |
| Homoadamantane | 281-46-9 | NIST Reference | N/A |
Biological Activity
Tricyclo[4.3.1.13,8]undecan-3-ol, a compound belonging to the class of tricyclic compounds, has garnered attention for its diverse biological activities and potential therapeutic applications. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique tricyclic structure, which influences its chemical reactivity and biological interactions. The molecular formula is , and it features a hydroxyl group that plays a critical role in its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, suggesting a role in modulating biochemical processes.
- Receptor Interaction : It may interact with neurotransmitter receptors, influencing central nervous system functions and potentially offering therapeutic benefits in neurodegenerative diseases.
Biological Activity Overview
The following table summarizes the key biological activities reported for this compound:
| Activity | Description | IC50 Values |
|---|---|---|
| Antiproliferative | Reduces proliferation of human microvascular endothelial cells | ~3–22 µM |
| Anti-inflammatory | Inhibits TNF-α-induced ICAM-1 expression in endothelial cells | 46.7% (at 50 µM) |
| Neuroprotective | Potential protective effects against neurodegenerative conditions | Not specified |
1. Antiproliferative Activity
A study focused on the antiproliferative effects of this compound derivatives isolated from Hypericum hirsutum. The compounds demonstrated significant inhibition of cell proliferation in vitro, with IC50 values ranging from approximately 3 to 22 µM, indicating moderate efficacy compared to known standards like hyperforin .
2. Anti-inflammatory Effects
Another investigation assessed the compound's ability to reduce TNF-α-induced ICAM-1 expression in human endothelial cells. Compounds derived from this compound were shown to significantly decrease ICAM-1 levels, with one derivative reducing expression to 46.7% of control levels at a concentration of 50 µM .
Pharmacological Implications
The findings suggest that this compound may have potential applications in treating conditions characterized by excessive cell proliferation or inflammation, such as cancer and chronic inflammatory diseases.
Q & A
Q. What established synthetic methodologies are available for Tricyclo[4.3.1.13,8]undecan-3-ol, and how can reaction conditions be optimized?
this compound derivatives are typically synthesized via bromo-epoxy intermediates. For example, 10-bromo-6,9-epoxy-endo-tricyclo[6.2.1.0⁵,¹⁰]undecan-3-ol is prepared by refluxing the precursor in toluene with sodium hydride for 12 hours, followed by methanol quenching and recrystallization . Optimization should focus on solvent choice (e.g., toluene-d₆ for isotopic labeling studies), temperature control (e.g., 200°C for thermal rearrangements), and catalyst loading (e.g., NaH for deprotonation) to improve yields, which range from 40% to 60% under similar conditions .
Q. What spectroscopic techniques are critical for structural elucidation of this compound derivatives?
Key techniques include:
- 1D/2D NMR : HMBC correlations resolve carbon-proton connectivity, while NOESY identifies spatial relationships (e.g., cross-signals between H-6 and H-1 in NOESY spectra confirm stereochemistry) .
- High-Resolution Mass Spectrometry (HRMS) : Determines molecular formulas (e.g., ESI-HRMS for homoadamantane derivatives) .
- X-ray Crystallography : Resolves absolute configurations, as demonstrated for 4-azatricyclo[4.3.1.1³,⁸]undecan-5-one derivatives .
Q. How does the tricyclo[4.3.1.13,8]undecane skeleton influence bioactivity in natural products?
The rigid homoadamantane core enhances metabolic stability and target binding. For instance, tricyclo derivatives in Hypericum hirsutum exhibit antifungal activity, with MIC values against Aspergillus and Penicillium species linked to the core’s hydrophobicity and stereochemical arrangement .
Advanced Research Questions
Q. How do stereochemical variations at chiral centers (e.g., C-1, C-3, C-5, C-8) affect reactivity and biological activity?
Relative stereochemistry (e.g., 1R*,3S*,5R*,6R*,8S*) governs intramolecular hydrogen bonding and reaction pathways. For example, hydroperoxy groups at C-3 in 3'-hydroperoxyisohirsutofolin B influence radical-mediated rearrangements and antifungal potency . Computational modeling (e.g., XLogP3 ≈ 3.4) predicts how stereochemistry impacts solubility and membrane permeability .
Q. How can contradictions in thermal rearrangement yields (e.g., 40% vs. 60%) be systematically addressed?
Yield discrepancies may arise from:
- Solvent Isotope Effects : Deuterated solvents (e.g., toluene-d₆) alter reaction kinetics .
- Impurity Profiles : Byproducts from competing pathways (e.g., retro-Diels-Alder) require GC-MS or HPLC monitoring .
- Temperature Gradients : Calibrated thermocouples and inert atmospheres minimize side reactions .
Q. What strategies resolve ambiguities in NMR assignments for polycyclic systems?
- Dynamic NMR : Detects ring-flipping or conformational exchange in rigid tricyclo systems .
- Isotopic Labeling : ¹³C-enriched precursors clarify carbon connectivity in HMBC spectra .
- DFT Calculations : Predict chemical shifts to validate experimental data (e.g., δH > 10 ppm for hydrogen-bonded hydroxyl groups) .
Methodological Recommendations
- Experimental Design : Use controlled atmospheres (N₂/Ar) for thermal rearrangements to prevent oxidation .
- Data Reporting : Include stereochemical descriptors (e.g., 1R*,3S*) and computational validation in publications .
- Conflict Resolution : Replicate experiments with independent batches and statistical analysis (e.g., ANOVA) to address yield inconsistencies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
